IKK-2-Inhibitor VI

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

IKK2 Inhibitor VI has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the NF-κB signaling pathway.

Biology: Helps in understanding the role of IKK2 in cellular processes such as inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain cancers.

Industry: Utilized in the development of new drugs targeting the NF-κB pathway

Zukünftige Richtungen

Wirkmechanismus

IKK2 Inhibitor VI exerts its effects by selectively inhibiting the activity of IKK2. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which in turn prevents the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. By blocking this pathway, IKK2 Inhibitor VI can reduce inflammation and potentially slow the progression of diseases associated with aberrant NF-κB activation .

Biochemische Analyse

Biochemical Properties

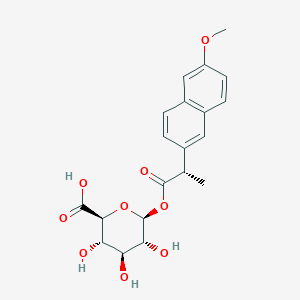

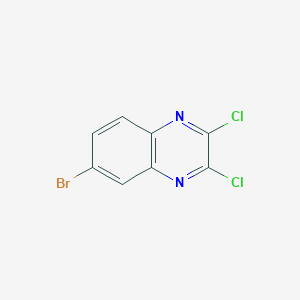

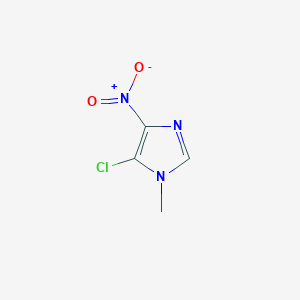

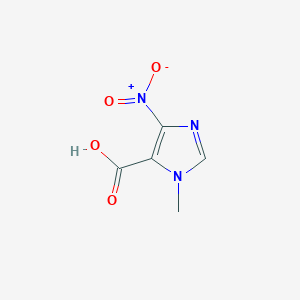

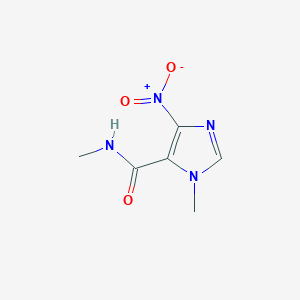

IKK-2 Inhibitor VI acts as part of an IKK complex in the canonical NF-κB pathway, phosphorylating inhibitors of NF-κB (IκBs) to initiate signaling . It is an ureido-thiophenecarboxamide compound that exhibits potent inhibitory activity against IKK-2 . The compound interacts with IKK-2 in an ATP-competitive manner, binding tightly with a relatively slow off rate .

Cellular Effects

IKK-2 Inhibitor VI has been shown to have profound effects on various types of cells and cellular processes. It down-regulates p-IκBα protein expression in a concentration-dependent manner, causing growth inhibition and an increase in G0/G1 cells, but does not induce apoptosis . It also prevents vincristine-induced nuclear translocation of the p65 subunit of NF-κB .

Molecular Mechanism

The molecular mechanism of IKK-2 Inhibitor VI involves its interaction with IKK-2, leading to the inhibition of the NF-κB pathway . It acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . This results in the prevention of IκB phosphorylation and degradation, thereby inhibiting the activation of NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, IKK-2 Inhibitor VI has been shown to have long-term effects on cellular function. For instance, it has been demonstrated that the compound leads to synergistic enhancement of vincristine cytotoxicity in lymphoma over time

Dosage Effects in Animal Models

For instance, it was found to enhance CHOP anti-tumor activity significantly in the WSU-DLCL2-SCID model .

Metabolic Pathways

IKK-2 Inhibitor VI is involved in the NF-κB signaling pathway . It interacts with IKK-2, leading to the inhibition of the NF-κB pathway

Vorbereitungsmethoden

The synthesis of IKK2 Inhibitor VI involves the formation of a ureido-thiophenecarboxamide structure. The synthetic route typically includes the reaction of 5-phenylthiophene-3-carboxylic acid with an appropriate amine to form the corresponding amide. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

IKK2 Inhibitor VI undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions.

Vergleich Mit ähnlichen Verbindungen

IKK2 Inhibitor VI is compared with other similar compounds such as:

IKK2 Inhibitor IV: Another potent inhibitor of IKK2 with a different chemical structure.

IKK2 Inhibitor VIII: Known for its high selectivity towards IKK2.

SC-514: A selective IKK2 inhibitor with a different mechanism of action. IKK2 Inhibitor VI is unique due to its specific ureido-thiophenecarboxamide structure, which provides high potency and cell permeability

Eigenschaften

IUPAC Name |

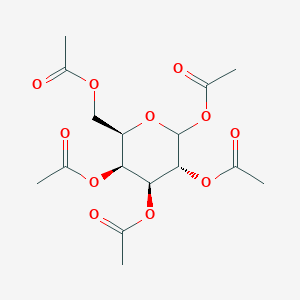

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUSJKZJQMCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423557 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354811-10-2 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?

A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []

Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?

A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []

Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?

A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)